(1H-INDOL-4-YLMETHYL)(2-METHOXYETHYL)AMINE

Description

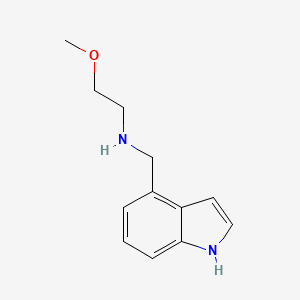

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-4-ylmethyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-15-8-7-13-9-10-3-2-4-12-11(10)5-6-14-12/h2-6,13-14H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZODZOZILSMJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=C2C=CNC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1h Indol 4 Ylmethyl 2 Methoxyethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and Connectivity

¹H NMR spectroscopy would be used to identify all unique proton environments in (1H-INDOL-4-YLMETHYL)(2-METHOXYETHYL)AMINE. The expected spectrum would show distinct signals for the indole (B1671886) ring protons (at positions 2, 3, 5, 6, and 7), the N-H proton of the indole, the benzylic methylene (B1212753) protons (-CH₂-), the two methylene groups of the 2-methoxyethyl chain (-CH₂-N- and -O-CH₂-), the methoxy (B1213986) methyl protons (-OCH₃), and the secondary amine N-H proton. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and integration (number of protons) of each signal would be critical for initial assignments.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the unique carbon atoms. The spectrum would display signals for the eight carbons of the indole ring, the benzylic methylene carbon, the two methylene carbons of the ethyl chain, and the methoxy carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Position (Hypothetical) | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Indole N-H | ~8.1 | - |

| Indole C2-H | ~7.2 | ~124 |

| Indole C3-H | ~6.5 | ~102 |

| Indole C5-H | ~7.1 | ~121 |

| Indole C6-H | ~7.0 | ~120 |

| Indole C7-H | ~7.5 | ~111 |

| Indole C3a | - | ~128 |

| Indole C4 | - | ~127 |

| Indole C7a | - | ~136 |

| Ar-CH₂-N | ~3.9 | ~52 |

| N-CH₂-CH₂ | ~2.9 | ~50 |

| CH₂-O-CH₃ | ~3.6 | ~71 |

| O-CH₃ | ~3.4 | ~59 |

| Amine N-H | Variable | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Probing

To confirm the connectivity of atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, such as those on the indole ring and within the 2-methoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.net It would be used to connect the different fragments of the molecule, for instance, showing a correlation from the benzylic protons (Ar-CH₂) to the C4 and C5 carbons of the indole ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass measurement allows for the unambiguous determination of its molecular formula (C₁₂H₁₆N₂O). This is a critical step in confirming the identity of a newly synthesized compound. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation via Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of an indol-4-ylmethyl cation (m/z 130), and fragmentation of the 2-methoxyethyl side chain. Analyzing these pathways provides robust confirmation of the proposed structure. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. mdpi.com The IR spectrum for this compound would be expected to show characteristic absorption bands.

Hypothetical IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3300 | N-H Stretch | Secondary Amine N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ether (C-O-C) |

| ~1100 | C-N Stretch | Amine (C-N) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For this compound, the indole moiety would act as the primary chromophore. It is anticipated that the UV-Vis spectrum would display characteristic absorption bands corresponding to π → π* transitions within the aromatic indole ring system. The position and intensity of these bands would be sensitive to the substitution on the indole ring and the solvent used for analysis. A data table, such as the one below, would typically be generated to summarize these findings.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the precise bond lengths, bond angles, and torsion angles of this compound, confirming its molecular conformation in the solid state. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H group of the indole ring or the secondary amine, and van der Waals forces, which dictate the crystal packing. A summary of crystallographic data would be presented in a table similar to the following.

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

| Hydrogen Bonds | Data Not Available |

Raman Spectroscopy for Complementary Vibrational Information and Molecular Fingerprinting

Raman spectroscopy provides information about the vibrational modes of a molecule, which is complementary to infrared (IR) spectroscopy. For this compound, the Raman spectrum would be expected to show characteristic peaks for the indole ring vibrations, C-H stretching and bending modes, C-N stretching, and vibrations of the methoxyethyl group. The resulting spectrum serves as a unique "molecular fingerprint" for the compound. Key vibrational modes would be tabulated as shown below.

| Raman Shift (cm⁻¹) | Assignment |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Computational Chemistry and Molecular Modeling Investigations of 1h Indol 4 Ylmethyl 2 Methoxyethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. These methods, rooted in quantum mechanics, provide insights into the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry and electronic properties of molecules. nih.govresearchgate.net For (1H-INDOL-4-YLMETHYL)(2-METHOXYETHYL)AMINE, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles. nih.gov

These calculations would yield important electronic properties such as the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges). The molecular electrostatic potential (MEP) map, another output of DFT studies, visualizes the charge distribution and is useful for identifying regions susceptible to electrophilic and nucleophilic attack. malayajournal.org

Table 1: Theoretical Geometric and Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Optimized Total Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| Key Bond Length (C-N) | [Value in Å] |

| Key Bond Angle (C-N-C) | [Value in degrees] |

| Most Positive Potential (MEP) | [Value in kcal/mol] |

Note: The data in this table is illustrative as specific DFT studies on this compound were not found in the public domain.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy is related to its electron affinity and electrophilicity. youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. malayajournal.org For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

Note: The data in this table is illustrative as specific FMO analyses on this compound were not found in the public domain.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and stability of a molecule in various environments. researchgate.netnih.gov

The conformation of a molecule can be significantly influenced by its surrounding solvent. MD simulations can model the behavior of this compound in different solvents (e.g., water, ethanol) to understand how solvent molecules interact with the compound and affect its three-dimensional structure. These simulations can reveal the formation of hydrogen bonds between the solute and solvent and provide insights into the molecule's solubility and dynamic behavior in solution.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, play a critical role in determining the structure, stability, and function of molecules. MD simulations allow for the detailed analysis of these interactions, both within a single molecule (intramolecular) and between multiple molecules (intermolecular). For this compound, this analysis could reveal how the molecule self-assembles or interacts with other molecules, which is crucial for understanding its behavior in a biological or material science context.

Molecular Docking Studies for Theoretical Ligand-Target Interaction Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjbcpm.com This method is extensively used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid. dntb.gov.uanih.gov

The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score or binding energy. jbcpm.com The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov This information is invaluable for understanding the potential biological activity of the compound and for guiding the design of new molecules with improved affinity and selectivity.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | [Value] |

| Key Interacting Residues | [e.g., TYR 123, SER 45] |

| Type of Interactions | [e.g., Hydrogen Bond, Pi-Stacking] |

Note: The data in this table is illustrative as specific molecular docking studies on this compound were not found in the public domain.

Prediction of Binding Modes with Hypothetical Macromolecular Receptors

Computational docking simulations are instrumental in predicting the binding modes of ligands such as this compound with hypothetical macromolecular receptors. In the absence of a specified biological target, a generalized pocket with defined characteristics can be used to explore plausible interactions. The indole (B1671886) ring of the compound is a key pharmacophoric feature, capable of engaging in various non-covalent interactions. nih.gov

A primary anchoring point for many indole-based ligands is the formation of a hydrogen bond between the indole N-H group and a hydrogen bond acceptor site within the receptor. nih.gov Additionally, the secondary amine in the linker of this compound can act as a hydrogen bond donor, while the oxygen atom of the methoxyethyl group can serve as a hydrogen bond acceptor.

A hypothetical binding mode could involve the indole ring being sandwiched between aromatic residues of a receptor, stabilized by π-π stacking interactions. Simultaneously, the methoxyethyl tail could extend into a more polar region of the binding site, with its oxygen atom forming a hydrogen bond with a donor group on the receptor.

| Functional Group of Ligand | Potential Interaction Type | Hypothetical Receptor Site |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Hydrogen Bond Acceptor (e.g., carbonyl oxygen of a peptide backbone) |

| Indole Ring | π-π Stacking, Hydrophobic Interactions | Aromatic Residues (e.g., Phenylalanine, Tyrosine), Lipophilic Pocket |

| Secondary Amine | Hydrogen Bond Donor/Acceptor | Hydrogen Bond Acceptor/Donor (e.g., Aspartate, Serine) |

| Methoxyethyl Oxygen | Hydrogen Bond Acceptor | Hydrogen Bond Donor (e.g., Lysine, Arginine) |

| Ethyl Linker | Van der Waals Interactions | Hydrophobic Groove |

Analysis of Intermolecular Hydrogen Bonding, Van der Waals, and Pi-Stacking Interactions

The intermolecular forces involving this compound are crucial for its interaction with macromolecular targets. The indole ring system is a versatile participant in these non-covalent interactions.

Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor. mdpi.com This interaction is a well-recognized feature in the binding of indole derivatives to biological targets. nih.goviucr.org The secondary amine in the linker can also participate in hydrogen bonding, acting as both a donor and an acceptor. The ether oxygen of the methoxyethyl group is a hydrogen bond acceptor. The presence of multiple hydrogen bonding sites suggests that this compound can form a network of hydrogen bonds with a suitable receptor, contributing significantly to binding affinity and specificity.

Van der Waals Interactions: The entire molecular scaffold of this compound contributes to Van der Waals forces. The planar indole ring and the flexible aliphatic chain can make extensive contact with complementary surfaces in a binding pocket, maximizing these favorable, albeit weaker, interactions.

Pi-Stacking Interactions: The aromatic indole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein binding site. mdpi.com These interactions are a key stabilizing force in many protein-ligand complexes involving indole-containing molecules. researchgate.net The stability and geometry of these interactions can be influenced by substituents on the indole ring, which can modulate the electrostatic potential of the aromatic system. mdpi.com

| Interaction Type | Key Structural Feature | Potential Interacting Partner (in a receptor) | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | Indole N-H, Secondary Amine N-H, Methoxy (B1213986) Oxygen | Polar residues (e.g., Asp, Glu, Ser, Thr) | -3 to -10 |

| π-π Stacking | Indole Ring | Aromatic residues (e.g., Phe, Tyr, Trp) | -1 to -5 |

| Van der Waals | Entire Molecule | Complementary surfaces of the binding pocket | -0.5 to -1 per atom pair |

Cheminformatics Approaches in Indole-Amine Compound Design and Chemical Space Analysis

Chemical Space Exploration and Diversity Analysis of Indole-Based Chemical Libraries

Cheminformatics provides powerful tools for exploring the chemical space of compound libraries, such as those containing indole-based structures. chemrxiv.org Chemical space can be visualized as a multi-dimensional landscape where each point represents a unique molecule, and its position is determined by a set of molecular descriptors. mdpi.com Analysis of this space helps in understanding the structural diversity and novelty of a library of indole-amine derivatives.

For a library of compounds analogous to this compound, various descriptors can be calculated, including physicochemical properties (e.g., molecular weight, logP, polar surface area), 2D fingerprints, and 3D shape descriptors. Techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) can be used to project this high-dimensional data into a 2D or 3D plot for visualization. mdpi.com This allows for a qualitative assessment of the library's diversity and its overlap with known bioactive chemical space, such as compounds from the ChEMBL database. nih.gov

A diverse indole-based library would occupy a broad region of chemical space, indicating a wide range of structural features and properties. researchgate.net This is advantageous in early-stage drug discovery as it increases the probability of finding hits against a variety of biological targets.

| Descriptor Class | Specific Examples | Information Captured |

|---|---|---|

| Physicochemical Properties | Molecular Weight (MW), logP, Polar Surface Area (PSA), Number of Rotatable Bonds | Drug-likeness, ADME properties |

| Topological Descriptors (2D) | Morgan Fingerprints, MACCS Keys | Presence or absence of specific substructures and connectivity |

| 3D Descriptors | Molecular Shape, Pharmacophore Features (H-bond donors/acceptors, aromatic rings) | Spatial arrangement of functional groups |

Scaffold Hopping and Lead-likeness Assessment within Chemical Datasets

Scaffold Hopping: This computational strategy aims to identify novel molecular cores (scaffolds) that can mimic the biological activity of a known active compound by preserving its key pharmacophoric features. acs.org Starting with an indole-amine scaffold like that of this compound, scaffold hopping algorithms can search chemical databases for alternative heterocyclic systems that can present the key interacting groups (e.g., hydrogen bond donors/acceptors, aromatic ring) in a similar spatial arrangement. For instance, an indole core might be replaced with an indazole or a benzimidazole (B57391) to generate new chemotypes with potentially improved properties. nih.govrsc.org This approach is valuable for generating new intellectual property and overcoming limitations of the original scaffold, such as poor metabolic stability or synthetic challenges. nih.gov

Lead-likeness Assessment: In drug discovery, a "lead-like" molecule is a compound that serves as a good starting point for optimization into a drug candidate. Lead-like compounds generally have lower molecular weight, lower lipophilicity (logP), and fewer complex features compared to final drugs. youtube.com This allows for greater scope for modification during the lead optimization phase. researchgate.net Cheminformatics tools can rapidly assess large datasets of indole-amines for their lead-likeness based on established criteria, often referred to as the "rule of three". youtube.com

| Property | Lead-like Guideline (Rule of Three) | Drug-like Guideline (Lipinski's Rule of Five) |

|---|---|---|

| Molecular Weight (MW) | ≤ 300 g/mol | ≤ 500 g/mol |

| logP | ≤ 3 | ≤ 5 |

| Hydrogen Bond Donors | ≤ 3 | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 6 | ≤ 10 |

The compound this compound, with a molecular weight of approximately 204 g/mol , fits well within the lead-like criteria, making its scaffold a promising starting point for medicinal chemistry programs.

Predictive Modeling for Chemical Properties and Synthetic Accessibility

Computational models can be developed to predict various properties of indole-amine derivatives, guiding their design and prioritization for synthesis. These models are typically built using machine learning algorithms trained on large datasets of known compounds.

Prediction of Chemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be created to predict biological activity, physicochemical properties (e.g., solubility, pKa), and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. rsc.org For a series of indole-amines, these models can help identify which modifications are likely to improve desired characteristics. For example, a model might predict that adding a halogen to the indole ring could enhance binding affinity but also increase metabolic liability.

Synthetic Accessibility: The feasibility of synthesizing a designed compound is a critical consideration. Computational tools can estimate the synthetic accessibility of a molecule based on the complexity of its structure and the availability of known synthetic routes for its constituent fragments. creative-proteomics.com There are numerous established methods for indole synthesis, such as the Fischer, Bischler, and Leimgruber-Batcho syntheses, which provide a solid foundation for accessing a wide range of indole-amine derivatives. creative-proteomics.com Predictive models can analyze a proposed structure and assign a synthetic accessibility score, helping chemists to focus on molecules that can be readily prepared in the laboratory. nih.gov

Structure Activity Relationship Sar Studies in a Mechanistic and Theoretical Context for Indole Amine Derivatives

Impact of Indole (B1671886) Ring Substitution on Molecular Interactions and Reactivity

The indole ring is a privileged scaffold in medicinal chemistry, and the position of substituents dramatically influences its chemical properties and biological interactions. rsc.org While the indole nucleus can be derivatized at multiple positions, the benzene (B151609) core (C4 to C7) presents unique challenges and opportunities for functionalization compared to the more reactive pyrrole (B145914) ring. researchgate.netacs.org

Influence of Substituent Position (e.g., at C-4 of the indole ring) on Overall Molecular Geometry and Electronic Distribution

The C-4 position of the indole ring is considered its least intrinsically reactive site, making its functionalization a subject of significant research. nih.gov Substitution at this position directly impacts the geometry and electronic landscape of the fused benzene ring. Computational studies on substituted indoles reveal that even small changes to the six-membered ring can have a significant effect on the ground-state electronic structure. chemrxiv.org

Attaching the (2-methoxyethyl)aminomethyl group at C-4 influences the bond lengths and electron density distribution across the indole system. This is distinct from substitution at the more electronically favored C-3 or C-2 positions. researchgate.net The presence of a substituent at C-4 can alter the planarity of the bicyclic system and create unique steric profiles that dictate its interaction with macromolecular targets. C4-decorated indoles are found in a variety of bioactive compounds, underscoring the importance of understanding the structural implications of substitution at this site. nih.govrsc.org

Electronic and Steric Effects of Substituents on Indole Ring System Reactivity and Binding Profiles

The electronic properties of a substituent at the C-4 position fundamentally alter the reactivity of the indole ring. An electron-donating group, for example, would increase the electron density of the aromatic system, potentially enhancing cation-π or π-π stacking interactions. Conversely, an electron-withdrawing group would decrease the electron density, which could be favorable for interactions with electron-rich domains of a receptor. The delocalization of π-electrons across the indole structure makes it susceptible to electrophilic substitution, and substituents modulate this reactivity. researchgate.net

| Substituent Property at C-4 | Potential Electronic Effect on Indole Ring | Potential Impact on Binding Profile |

|---|---|---|

| Electron-Donating (e.g., -NH₂, -OH) | Increases π-electron density | Enhances cation-π and π-stacking interactions |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases π-electron density | Favorable for interactions with electron-rich receptor sites |

| Small/Compact (e.g., -H, -F) | Minimal steric hindrance | Allows for deeper penetration into narrow binding pockets |

| Bulky/Large (e.g., -t-butyl) | Significant steric hindrance | May provide enhanced van der Waals contacts or prevent binding |

Role of the (2-METHOXYETHYL)AMINE Moiety in Theoretical Ligand-Receptor Interactions

The (2-methoxyethyl)amine side chain is a critical component that dictates the molecule's interaction with biological targets through its charge state, flexibility, and hydrogen bonding capability. nih.gov

Influence of Amine Protonation State on Interaction Profiles

The tertiary amine in the side chain possesses a lone pair of electrons on the nitrogen atom, making it basic. libretexts.org In a physiological environment with a pH around 7.4, this amine group is expected to be predominantly protonated, existing as a positively charged ammonium (B1175870) cation. pressbooks.pub This protonation is a key event, as the resulting positive charge can form strong, long-range ionic interactions, or salt bridges, with negatively charged amino acid residues like aspartate or glutamate (B1630785) within a receptor's binding site.

| Amine State | Charge | Primary Interaction Potential | Hydrogen Bonding Role |

|---|---|---|---|

| Unprotonated (Basic) | Neutral | Dipole-dipole interactions | Acceptor |

| Protonated (Acidic) | Positive (+1) | Ionic interactions (salt bridges) | Donor |

Importance of Alkyl Spacer Length and Branching on Conformational Flexibility and Molecular Recognition

The two-carbon (ethyl) spacer connecting the indolemethyl group to the amine provides a specific degree of conformational flexibility. This linker allows the terminal amine and methoxy (B1213986) groups to orient themselves correctly to engage with their respective interaction points within a binding pocket. The length and flexibility of such spacers are crucial for optimizing binding affinity. nih.gov

Theoretical models suggest that for divalent ligands, the optimal spacer length should be comparable to the distance between the receptor's binding pockets. nih.gov A spacer that is too short may introduce conformational strain or prevent the ligand from reaching a secondary binding site. Conversely, a spacer that is too long could increase the entropic penalty upon binding, reducing affinity. nih.govmdpi.com The ethyl spacer in (1H-INDOL-4-YLMETHYL)(2-METHOXYETHYL)AMINE offers a balance, restricting the available conformational space compared to a longer chain while still allowing sufficient freedom for the molecule to adopt a bioactive conformation for molecular recognition. diva-portal.org

Contributions of the Methoxy Group to Overall Molecular Characteristics and Potential for Specific Non-Covalent Interactions

The terminal methoxy group (-OCH₃) contributes significantly to the molecule's physicochemical properties and interaction potential. The oxygen atom, with its lone pairs of electrons, is a potent hydrogen bond acceptor. This allows it to form specific, directional non-covalent interactions with hydrogen bond donor groups in a receptor, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of the peptide backbone. nih.gov

These types of weak interactions, including C-H···O bonds, can be critical for achieving high binding affinity and selectivity. nih.gov Furthermore, the methyl portion of the methoxy group adds lipophilicity, which can be favorable for interactions within hydrophobic sub-pockets of a receptor. researchgate.net The resonance effect of the methoxy group can also subtly influence the electronic properties of the entire side chain. nih.gov The strategic placement of a methoxy group is a common tactic in drug design to fine-tune solubility, metabolic stability, and the potential for specific non-covalent interactions that anchor the ligand in its binding site. acs.orgmdpi.com

| Component of Methoxy Group | Property | Potential Non-Covalent Interaction | Example Receptor Residue Partner |

|---|---|---|---|

| Oxygen Atom | Hydrogen Bond Acceptor | Hydrogen Bond | Serine (-OH), Threonine (-OH), Backbone N-H |

| Methyl Group | Lipophilic/Hydrophobic | Van der Waals Forces | Leucine, Isoleucine, Valine |

| Oxygen Atom | Weakly Basic | C-H···O Interaction | Glycine (B1666218) (alpha-carbon C-H) |

Mechanistic Chemical Studies and Reaction Pathways Involving 1h Indol 4 Ylmethyl 2 Methoxyethyl Amine

Reactivity of the (1H-INDOL-4-YLMETHYL)(2-METHOXYETHYL)AMINE Scaffold under Diverse Chemical Conditions.

The reactivity of the this compound scaffold is multifaceted, with several sites susceptible to chemical transformation under various conditions. The indole (B1671886) ring itself is an electron-rich aromatic system, making it prone to electrophilic substitution. Concurrently, the secondary amine in the side chain presents a nucleophilic center, readily participating in reactions with electrophiles.

The indole nucleus is generally most reactive at the C3 position due to the highest electron density. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to occur preferentially at this site. The C2 position is the next most likely site for substitution, although this typically requires blocking of the C3 position or specific catalytic conditions. The benzene (B151609) portion of the indole ring is less reactive and generally requires more forcing conditions for substitution to occur.

The secondary amine is a key reactive site, susceptible to a range of transformations including N-alkylation, N-acylation, and reactions with carbonyl compounds to form enamines or undergo reductive amination. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile.

The ether linkage in the 2-methoxyethyl group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions, particularly with reagents like hydrobromic or hydroiodic acid.

Below is a table summarizing the expected reactivity at different sites of the this compound scaffold.

| Reactive Site | Type of Reaction | Typical Reagents/Conditions | Expected Product Type |

| Indole C3-Position | Electrophilic Aromatic Substitution | NBS, NCS (Halogenation); HNO3/H2SO4 (Nitration); Acyl chloride/Lewis acid (Friedel-Crafts) | 3-Substituted indole derivative |

| Indole N1-Position | N-Alkylation / N-Acylation | Strong base (e.g., NaH) followed by alkyl halide; Acyl chloride/base | 1-Substituted indole derivative |

| Secondary Amine (Side Chain) | N-Alkylation, N-Acylation, Reductive Amination | Alkyl halide/base; Acyl chloride/base; Aldehyde or ketone/reducing agent (e.g., NaBH3CN) | Tertiary amine, Amide, N-Substituted amine |

| Ether Linkage | Ether Cleavage | HBr, HI (strong acid) | Alcohol and alkyl halide |

Investigations into Key Synthetic Transformations and Derivations of the Compound.

The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the C-N bond between the 4-aminomethylindole core and the 2-methoxyethyl moiety. A common strategy would be the N-alkylation of 4-(aminomethyl)-1H-indole with a suitable 2-methoxyethyl electrophile.

A plausible synthetic pathway is the reaction of 4-(aminomethyl)-1H-indole with 1-bromo-2-methoxyethane (B44670) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or DMF.

Alternatively, reductive amination could be employed, reacting 4-formyl-1H-indole with 2-methoxyethylamine (B85606) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). This would form the desired secondary amine directly.

Further derivations of this compound could involve modifications at the indole C3 position. For example, a Mannich reaction with formaldehyde (B43269) and a secondary amine could introduce an aminomethyl group at C3. Vilsmeier-Haack formylation would yield a 3-formyl derivative, which can be a precursor for a variety of other functional groups.

The following table outlines potential synthetic transformations for the preparation and derivatization of the target compound.

| Transformation | Starting Materials | Reagents and Conditions | Product |

| N-Alkylation | 4-(aminomethyl)-1H-indole, 1-bromo-2-methoxyethane | K2CO3, CH3CN, reflux | This compound |

| Reductive Amination | 4-formyl-1H-indole, 2-methoxyethylamine | NaBH(OAc)3, CH2Cl2, rt | This compound |

| C3-Formylation | This compound | POCl3, DMF | 3-Formyl-(1H-INDOL-4-YLMETHYL)(2-METHOXYETHYL)AMINE |

| C3-Mannich Reaction | This compound | CH2O, Dimethylamine, Acetic acid | 3-((Dimethylamino)methyl)-(1H-INDOL-4-YLMETHYL)(2-METHOXYETHYL)AMINE |

Advanced Reaction Monitoring Techniques (e.g., In situ Spectroscopy) for Mechanistic Insights during Compound Formation or Transformation.

To gain deeper mechanistic insights into the formation and subsequent reactions of this compound, advanced in-situ spectroscopic techniques are invaluable. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample quenching and workup.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can provide detailed structural information about species in the reaction mixture over time. For the synthesis of the target compound via N-alkylation, one could monitor the disappearance of the N-H proton signal of the starting 4-(aminomethyl)-1H-indole and the appearance of new signals corresponding to the N-CH2 protons of the 2-methoxyethyl group. Changes in the chemical shifts of the indole ring protons could also provide information about the electronic environment as the reaction progresses.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for monitoring changes in functional groups. During the formation of this compound, the disappearance of the N-H stretching vibration of the primary amine starting material and the appearance of the C-N stretching vibration of the secondary amine product could be tracked. For derivatization reactions, such as acylation, the appearance of a strong carbonyl (C=O) stretching band would be a clear indicator of product formation.

The data obtained from these in-situ techniques can be used to determine reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms. For instance, the detection of an intermediate in an in-situ NMR spectrum could help to confirm or refute a proposed reaction pathway.

The table below illustrates how these techniques could be applied to study a specific transformation.

| Reaction | Spectroscopic Technique | Observable Changes | Mechanistic Insights |

| N-alkylation of 4-(aminomethyl)-1H-indole | In-situ ¹H NMR | Disappearance of primary amine N-H signals; Appearance of new signals for the 2-methoxyethyl group protons adjacent to the nitrogen. | Reaction kinetics, confirmation of N-alkylation over C-alkylation. |

| C3-formylation of the target compound | In-situ FTIR | Appearance of a strong C=O stretching band around 1650-1700 cm⁻¹. | Monitoring the rate of formylation, detecting potential side reactions involving the secondary amine. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1H-Indol-4-ylmethyl)(2-Methoxyethyl)Amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1H-indole-4-carbaldehyde with 2-methoxyethylamine under reductive conditions (e.g., NaBH₃CN) yields the target amine. Optimization involves adjusting solvent polarity (e.g., THF vs. MeOH), temperature (25–60°C), and stoichiometry to improve yield .

- Data Insight : NMR characterization (e.g., δ 3.3–3.5 ppm for methoxy protons and δ 6.5–7.8 ppm for indole aromatic protons) confirms structural integrity .

Q. How can researchers validate the purity and stability of this compound under laboratory storage conditions?

- Methodology : Use HPLC with a C18 column (UV detection at 254 nm) and mobile phase gradients (acetonitrile/water + 0.1% TFA). Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. −20°C) over 6–12 months .

- Data Insight : Purity >98% is achievable with silica gel chromatography (Rf = 0.4 in EtOAc/hexane 1:1) .

Q. What preliminary biological assays are suitable for screening its pharmacological activity?

- Methodology :

- Enzyme inhibition : Test against serine proteases or kinases (e.g., complement factor B) using fluorogenic substrates .

- Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ via MTT assay) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding mode to therapeutic targets like complement factor B?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of complement factor B (PDB: 2XWB). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

- Data Insight : Indole derivatives exhibit hydrogen bonding with Arg240 and hydrophobic interactions with Leu246 in the active site .

Q. What strategies resolve contradictions in reported biological activity across studies (e.g., varying IC₅₀ values)?

- Methodology :

- Assay standardization : Compare buffer conditions (pH, ionic strength) and substrate concentrations.

- Structural analogs : Synthesize derivatives (e.g., halogen-substituted indoles) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to probe the compound’s metabolic stability and potential toxicity?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Toxicity profiling : Use zebrafish embryos to assess developmental toxicity (LC₅₀, teratogenicity) .

- Data Insight : Methoxyethyl groups may enhance metabolic stability compared to ethylamine analogs .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.